Compound Description: GSK583 is a potent and selective inhibitor of RIP2 kinase, a key enzyme in the innate immune system's NOD1 and NOD2 pathways. It exhibits exceptional selectivity for RIP2 over other kinases. []
Relevance: GSK583 shares the core indazole structure with 5-methanehydrazonoyl-1H-indazol-3-amine. Both compounds feature substitutions at the 3-position of the indazole ring, highlighting the potential for diverse modifications at this site. Additionally, GSK583 demonstrates the possibility of incorporating a fluoro substituent on the indazole ring, a modification that could be explored in relation to 5-methanehydrazonoyl-1H-indazol-3-amine. []
Compound Description: This class of Schiff base derivatives has been studied for its spectroscopic properties and electronic structure. []
Relevance: Similar to 5-methanehydrazonoyl-1H-indazol-3-amine, these derivatives feature a substituent at the 3-position of the indazole ring. The presence of a fluoro group at the 6-position of the indazole core in these derivatives further suggests the possibility of exploring similar halogen substitutions on 5-methanehydrazonoyl-1H-indazol-3-amine. []
Compound Description: These compounds represent a novel class of potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors. They demonstrate efficacy in inhibiting cyst growth in ADPKD models. []
Relevance: This class of compounds highlights the feasibility of attaching a benzamide moiety to the indazole core at the 3-position, a modification that could be explored for 5-methanehydrazonoyl-1H-indazol-3-amine. The presence of a pyridinyl substituent at the 5-position further emphasizes the potential for incorporating heterocyclic groups onto the indazole ring system. []
5-(4-Fluorophenyl)-1H-pyrazol-3-amine
Compound Description: This pyrazole derivative has been studied for its crystal structure and vibrational properties using DFT calculations. []
Relevance: Although this compound features a pyrazole ring instead of an indazole, the structural similarity and the presence of a similar substitution pattern (fluoro-substituted phenyl at the 5-position and an amino group at the 3-position) provide insights into the potential properties and modifications applicable to 5-methanehydrazonoyl-1H-indazol-3-amine. []
Compound Description: FIPM was developed as a potential PET tracer for imaging leucine-rich repeat kinase 2 (LRRK2) in the brain. It displays high in vitro binding affinity for LRRK2. []
Relevance: FIPM shares the core indazole structure with 5-methanehydrazonoyl-1H-indazol-3-amine. The isopropoxy group at the 5-position and the fluoro substituent on the pyridine ring of FIPM offer insights into potential modifications and their impact on the properties of 5-methanehydrazonoyl-1H-indazol-3-amine. []
Compound Description: This compound exhibits analgesic and dermatological efficacy. It represents a key structure in the synthesis of a series of related compounds designed for the treatment of dermatosis and inflammation. []
Relevance: This compound highlights the feasibility of linking a pyridinyl group to the indazole ring system at the 3-position, a modification that could be explored for 5-methanehydrazonoyl-1H-indazol-3-amine. The presence of an amide linkage and a dimethylpropanamide group provides insights into potential derivatizations at this position. []
Compound Description: This class of compounds was designed as novel histone deacetylase inhibitors with potential anticancer activity. [, ]
Relevance: These compounds demonstrate the possibility of incorporating a propenamide moiety at the 5-position of the indazole ring, a modification that could be considered for 5-methanehydrazonoyl-1H-indazol-3-amine. The variations in the 1-substituent of the indazole ring further highlight the potential for diverse modifications at this position. [, ]
Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, effective against both wild-type BCR-ABL and the imatinib-resistant T315I mutant. []
Relevance: AKE-72 emphasizes the potential of incorporating an ethynyl linker and a benzamide group at the 4-position of the indazole ring. This structural modification could be considered for 5-methanehydrazonoyl-1H-indazol-3-amine. Additionally, AKE-72 showcases the potential of incorporating an amino group at the 3-position, similar to the target compound. []
Compound Description: These compounds are designed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia (AML) treatment. []
Relevance: These derivatives showcase the feasibility of linking a benzimidazole moiety to the indazole core at the 6-position, a modification that could be explored for 5-methanehydrazonoyl-1H-indazol-3-amine. The presence of benzamide and phenyl urea groups highlights the potential for incorporating similar functionalities. []
Compound Description: This series of compounds exhibits potent inhibitory activity against Polo-like kinase 4 (PLK4) and shows potential as anticancer agents, specifically for breast cancer treatment. []
Relevance: These derivatives highlight the feasibility of introducing an arylvinyl moiety at the 3-position and a pyrimidin-2-amine group at the 6-position of the indazole ring system. This information can guide the exploration of similar modifications on 5-methanehydrazonoyl-1H-indazol-3-amine. []
Compound Description: This group of compounds is synthesized through a four-component reaction involving aldehydes, 1H-indazol-6-amine, and 1H-pyrazol-5(4H)-one. []
Relevance: The use of 1H-indazol-6-amine as a starting material in the synthesis of these compounds demonstrates the potential for modifying the 6-position of the indazole ring in 5-methanehydrazonoyl-1H-indazol-3-amine. It highlights the possibility of building more complex structures using this scaffold. []
Compound Description: This compound exhibits notable inhibitory effects on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. []
Relevance: The presence of a morpholino group at the 4-position and a 3-fluorobenzoyl group at the 1-position of the indazole ring in this compound provides insights into potential modifications for 5-methanehydrazonoyl-1H-indazol-3-amine. []
Compound Description: ITP-2 is a novel activator of Kv11.1 (hERG) channels, suggesting its potential utility in treating acquired and congenital long QT syndrome. []
Relevance: ITP-2 demonstrates the feasibility of incorporating an oxymethylene linker to connect a pyrimidin-2-amine group at the 5-position of the indazole ring. This structural information could be valuable when considering modifications for 5-methanehydrazonoyl-1H-indazol-3-amine. []
Compound Description: CFI-400945 emerged as a potent, orally active Polo-like kinase 4 (PLK4) inhibitor with potential applications in cancer therapy. []
Relevance: This compound highlights the potential of modifying the 6-position of the indazole ring in 5-methanehydrazonoyl-1H-indazol-3-amine by incorporating complex spirocyclic systems. []
Compound Description: ABT-869 is a multitargeted inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases. It exhibits significant antitumor activity in preclinical models. [, ]
Relevance: ABT-869 showcases the potential of a urea linker at the 4-position and an amino group at the 3-position of the indazole ring for generating potent kinase inhibitors. This information could be beneficial for exploring modifications of 5-methanehydrazonoyl-1H-indazol-3-amine for kinase inhibition. [, ]
Compound Description: ABT-102 is a selective transient receptor potential vanilloid 1 (TRPV1) receptor antagonist. It demonstrates efficacy in various pain models. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.